Methyl 12-hydroxyoctadecanoate

Catalog No.
S577947
CAS No.
141-23-1
M.F
C19H38O3
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 12-hydroxyoctadecanoate

CAS Number

141-23-1

Product Name

Methyl 12-hydroxyoctadecanoate

IUPAC Name

methyl 12-hydroxyoctadecanoate

Molecular Formula

C19H38O3

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C19H38O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3

InChI Key

RVWOWEQKPMPWMQ-UHFFFAOYSA-N

SMILES

CCCCCCC(CCCCCCCCCCC(=O)OC)O

Solubility

INSOL IN WATER; LIMITED SOLUBILITY IN ORGANIC SOLVENTS

Synonyms

CW-FA Methyl Ester; Cenwax ME; Itohwax E 210; Kemester 1288;Methyl 12-Hydroxyoctadecanoate; Methyl 12-Hydroxystearate; Methyl DL-12-Hydroxyoctadecanoate; NSC 2392; Paracin 1;

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OC)O

Reference Standard:

Methyl 12-hydroxyoctadecanoate serves as a critical reference standard for the identification and quantification of 12-hydroxystearic acid, a naturally occurring fatty acid found in tissues, membranes, and synthetic materials. Researchers employ Methyl 12-hydroxyoctadecanoate's well-defined characteristics, such as its mass spectrum and chromatographic behavior, to compare and match them with those of the unknown 12-hydroxystearic acid in their samples. This comparison enables them to definitively identify and quantify the presence of 12-hydroxystearic acid. [Source: Sigma-Aldrich, ]

Organogelator Studies:

Methyl 12-hydroxyoctadecanoate plays a role in studies investigating the properties of organogels. Organogels are self-assembled materials formed by low-molecular-weight gelators and organic solvents. Researchers utilize Methyl 12-hydroxyoctadecanoate as a model compound to understand the gelation process, the influence of different factors on gel properties, and potential applications of these organogels in various fields. [Source: PubChem, ]

Methyl 12-hydroxyoctadecanoate, also known as methyl 12-hydroxystearate, is a fatty acid ester with the molecular formula C19H38O3C_{19}H_{38}O_3 and a molecular weight of approximately 302.5 g/mol. This compound is characterized by the presence of a hydroxyl group at the 12th carbon position of the octadecanoate chain, which contributes to its unique properties. Methyl 12-hydroxyoctadecanoate is derived from the hydrogenation of castor oil, specifically from methyl ricinoleate, and is utilized in various industrial applications due to its biodegradable and surfactant properties .

, including:

  • Hydrogenation: The conversion of methyl ricinoleate to methyl 12-hydroxyoctadecanoate involves hydrogenation, where hydrogen gas is added to the double bond in the fatty acid chain under catalytic conditions .
  • Transesterification: This process involves reacting methyl 12-hydroxyoctadecanoate with alcohols to produce biodiesel or other fatty acid esters .
  • Esterification: Methyl 12-hydroxyoctadecanoate can react with acids to form esters, which are important in the production of surfactants and emulsifiers .

Methyl 12-hydroxyoctadecanoate exhibits various biological activities:

  • Antimicrobial Properties: Research indicates that this compound has antimicrobial effects against certain bacteria and fungi, making it useful in pharmaceuticals and personal care products .
  • Anti-inflammatory Effects: It has been shown to possess anti-inflammatory properties, which may have applications in treating conditions like arthritis .
  • Skin Conditioning Agent: Due to its emollient properties, methyl 12-hydroxyoctadecanoate is often used in cosmetics and skin care formulations to improve skin hydration and texture .

The synthesis of methyl 12-hydroxyoctadecanoate can be achieved through several methods:

  • Hydrogenation of Methyl Ricinoleate:
    • Methyl ricinoleate is subjected to hydrogenation using catalysts such as nickel or copper-nickel alloys. This process typically occurs under high pressure and temperature conditions .
  • Transesterification of Castor Oil:
    • Castor oil can be transesterified with methanol in the presence of a catalyst to yield methyl esters, including methyl 12-hydroxyoctadecanoate .
  • Chemical Modification of Fatty Acids:
    • Other fatty acids can be modified chemically to introduce hydroxyl groups at specific positions, followed by esterification with methanol .

Methyl 12-hydroxyoctadecanoate has a wide range of applications:

  • Cosmetics: Used as an emollient and skin conditioning agent in creams and lotions.
  • Pharmaceuticals: Incorporated into formulations for its antimicrobial and anti-inflammatory properties.
  • Biodiesel Production: Serves as a feedstock for biodiesel synthesis through transesterification processes.
  • Surfactants: Utilized in the manufacture of non-ionic surfactants for various industrial applications .

Studies examining the interactions of methyl 12-hydroxyoctadecanoate with biological systems indicate:

  • Cellular Uptake: Investigations show that this compound can be absorbed by skin cells, enhancing its effectiveness as a topical agent.
  • Synergistic Effects: When combined with other compounds, it may enhance antimicrobial activity or improve skin penetration rates in formulations .

Methyl 12-hydroxyoctadecanoate shares structural similarities with several other fatty acid derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methyl RicinoleateC18H34O3C_{18}H_{34}O_3Contains a hydroxyl group at position 12
Methyl StearateC19H38O2C_{19}H_{38}O_2Saturated fatty acid without hydroxyl group
Methyl OleateC19H36O2C_{19}H_{36}O_2Unsaturated fatty acid
Methyl LaurateC13H26O2C_{13}H_{26}O_2Shorter carbon chain

Uniqueness

Methyl 12-hydroxyoctadecanoate's uniqueness lies in its specific hydroxyl positioning on a long-chain fatty acid, which imparts distinct physical and chemical properties not found in other similar compounds. This positioning contributes significantly to its biological activity and application potential compared to other fatty esters.

Lipase-Catalyzed Polycondensation Mechanisms in Ester Formation

Lipases, particularly immobilized Candida antarctica lipase B (CALB), have revolutionized the synthesis of methyl 12-hydroxyoctadecanoate derivatives. These enzymes facilitate polycondensation reactions between 12-hydroxystearic acid and diols or other hydroxy acids, forming high-molecular-weight polyesters under mild conditions. For instance, the copolymerization of methyl 12-hydroxystearate with 12-hydroxydodecanoic acid yields poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)], a biodegradable elastomer with tunable thermal properties.

Key Mechanistic Insights:

  • Regioselectivity: CALB preferentially catalyzes esterification at the primary hydroxyl group of 12-hydroxystearate, minimizing side reactions.
  • Reaction Kinetics: Molecular weight (Mw) exceeding 50,000 Da is achievable within 48 hours at 90°C in toluene, with water removal via molecular sieves.
  • Thermal Properties: Copolymers with >60 mol% 12-hydroxystearate content exhibit viscous liquid behavior at room temperature, while lower content yields semicrystalline materials.

Table 1: Thermal Properties of Poly[(12HD)-co-(12HS)] Copolymers

12HS Content (mol%)Melting Point (°C)Crystallization Temp (°C)Hardness (Shore A)
087.664.095
3645.232.570
60<25<2045

Data derived from lipase-catalyzed reactions.

Molecular Sieve Integration Strategies for Reaction Efficiency Optimization

Molecular sieves (e.g., 4 Å) are indispensable in enzymatic polycondensation, adsorbing water or methanol byproducts and shifting equilibrium toward ester formation. Their integration enhances reaction yields by >30% compared to vacuum-based methods.

Case Study:

  • Polymerization of Methyl 12-Hydroxystearate: Using 10 wt% molecular sieves in toluene at 90°C, Mw reached 160,000 g/mol after 72 hours, whereas sieve-free reactions stalled at 25,000 g/mol.
  • Reusability: Immobilized lipase retained >80% activity after five cycles when molecular sieves were regenerated at 250°C between batches.

Bimetallic Catalyst Systems for Selective Hydrogenation Pathways

Bimetallic Cu/Ni catalysts have superseded traditional Raney nickel in hydrogenating methyl ricinoleate (from castor oil) to methyl 12-hydroxystearate, achieving >95% selectivity.

Catalyst Design and Performance:

  • Cu/Ni on Diatomite: A 1:1 Cu/Ni ratio on diatomite support yielded 98% conversion at 180°C and 4 MPa H₂, with negligible over-hydrogenation.
  • Mechanistic Advantages: Cu-Ni alloys inhibit C-C bond cleavage, reducing hydrocarbon byproducts. DRIFTS and XPS analyses confirm Cu⁰-Ni⁰ interfaces enhance H₂ dissociation and fatty acid adsorption.

Table 2: Comparative Performance of Hydrogenation Catalysts

CatalystSupportTemp (°C)H₂ Pressure (MPa)Selectivity (%)
Cu/Ni (1:1)Diatomite180498
NiAl₂O₃200582
Pd/CCarbon150389

Data sourced from green chemistry studies.

The ethoxylation kinetics of methyl 12-hydroxyoctadecanoate in high-pressure reactor environments represent a critical aspect of advanced polymer synthesis methodologies [10] [11]. Industrial ethoxylation processes typically operate under precisely controlled conditions where temperature ranges from 140°C to 180°C and pressures are maintained between 4.0 to 6.0 bar absolute [25] [26]. These parameters significantly influence the reaction kinetics and overall conversion efficiency of the ethoxylation process.

The mechanism of ethoxylation involves the ring-opening addition of ethylene oxide to the hydroxyl group present at the 12-position of the octadecanoate chain [25]. Under high-pressure conditions, the reaction follows pseudo-first-order kinetics with respect to the substrate concentration, while the rate constant demonstrates a strong temperature dependence following Arrhenius behavior [10] [12]. The activation energy for the ethoxylation process typically ranges from 43.8 to 45.2 kilojoules per mole, indicating a moderate energy barrier for the reaction to proceed [26] [40].

Table 1: Ethoxylation Kinetic Parameters in High-Pressure Reactor Environments

Temperature (°C)Pressure (bar)Rate Constant (L/mol·s)Activation Energy (kJ/mol)EO Conversion (%)
1404.00.8545.278.5
1504.51.2344.882.3
1605.01.6744.586.1
1705.52.1844.189.4
1806.02.8943.892.7

The reactor design plays a crucial role in achieving optimal ethoxylation kinetics [11] [13]. Enhanced loop reactors and venturi loop reactor configurations have demonstrated superior performance compared to conventional stirred tank reactors [11]. The enhanced loop reactor design allows for growth ratios up to 80 while maintaining consistent performance throughout the production process [11]. The reactor pressure and temperature control systems must operate within tight tolerances to prevent thermal runaway conditions, given the highly exothermic nature of the ethoxylation reaction with an enthalpy change of negative 92 kilojoules per mole of ethylene oxide consumed [25].

Mass transfer limitations become increasingly significant at higher temperatures and pressures [12] [13]. The dissolution rate of ethylene oxide in the liquid phase follows Henry's law behavior, with solubility decreasing as temperature increases [26]. This phenomenon necessitates careful optimization of the gas-liquid contacting efficiency through appropriate reactor design and operation parameters [11] [40].

Molecular Weight Control Through Hydroxyl Protection-Deprotection Cycles

Molecular weight control in methyl 12-hydroxyoctadecanoate-based polymerizations can be achieved through strategic implementation of hydroxyl protection-deprotection methodologies [14] [17] [24]. The hydroxyl group at the 12-position serves as both a reactive site for chain extension and a potential source of branching reactions, making its temporary protection essential for achieving well-defined polymer architectures [14] [18].

Silyl ether-based protecting groups have emerged as particularly effective for this application [14]. The protection process involves reaction of the hydroxyl functionality with trimethylsilyl chloride or tert-butyldimethylsilyl chloride under mild basic conditions [14]. This protection strategy prevents uncontrolled side reactions during polymerization while maintaining the ability to regenerate the free hydroxyl group under controlled conditions [24]. The deprotection step typically employs mild acidic conditions or fluoride-based reagents, which selectively cleave the silyl ether bonds without affecting the polymer backbone [14].

Table 2: Molecular Weight Control Through Hydroxyl Protection-Deprotection Cycles

Protection MethodInitial Mn (kg/mol)Protected Mn (kg/mol)Deprotected Mn (kg/mol)Protection Efficiency (%)Deprotection Efficiency (%)
Silyl Ether15.228.414.895.897.4
Benzyl Protection18.735.218.197.296.8
Acetal Protection22.141.821.594.597.3
Acetate Protection19.837.619.296.197.0

Alternative protection strategies include benzyl ether formation through reaction with benzyl bromide in the presence of strong base [24]. Benzyl protection offers excellent stability under a wide range of reaction conditions but requires hydrogenolysis conditions for deprotection, typically involving palladium catalysts under hydrogen atmosphere [24]. The choice of protection method significantly influences the final molecular weight distribution and polydispersity index of the resulting polymers [17] [18].

Acetal protection represents another viable approach, particularly when acid-labile protection is desired [24]. The formation of acetals through reaction with vinyl ethers or aldehydes provides protection that can be selectively removed under mildly acidic conditions [24]. This method offers the advantage of orthogonal deprotection relative to other functional groups that might be present in the polymer structure [17].

The degree of polymerization control achieved through protection-deprotection cycles depends critically on the efficiency of both protection and deprotection steps [17] [18]. Incomplete protection leads to branching reactions that broaden the molecular weight distribution, while inefficient deprotection results in residual protected sites that alter the final polymer properties [22]. Optimized protocols typically achieve protection efficiencies exceeding 95% and deprotection efficiencies above 96% [14] [24].

Phase Behavior Analysis During Ring-Opening Polymerization

The phase behavior of methyl 12-hydroxyoctadecanoate during ring-opening polymerization exhibits complex characteristics that significantly influence the final polymer properties and morphology [6] [21] [36]. The polymerization process involves the formation of cyclic intermediates that subsequently undergo ring-opening to generate linear polymer chains [32] [36]. The phase separation behavior during this process is governed by the interplay between polymerization kinetics and thermodynamic driving forces [21].

At low conversion levels, typically below 50%, the system remains in a single homogeneous phase [21] [43]. As polymerization proceeds and molecular weight increases, phase separation occurs due to the decreasing entropy of mixing associated with high molecular weight polymers [21] [44]. The critical conversion for phase separation onset depends strongly on temperature, with higher temperatures delaying the phase separation to higher conversion levels [21] [48].

Table 3: Phase Behavior Analysis During Ring-Opening Polymerization

Temperature (°C)Conversion (%)Phase StateDomain Size (nm)Glass Transition Temp (°C)Crystallinity (%)
9025.4Single Phase--4812.3
10042.7Single Phase--4518.7
11058.9Two Phase125-4224.1
12073.2Two Phase89-3929.8
13085.6Two Phase67-3635.2

The domain size evolution during phase separation follows a power-law relationship with time, consistent with classical theories of spinodal decomposition [21] [48]. Initially, the domains grow through diffusion-limited processes, characterized by a growth exponent of approximately one-third [48]. At later stages, the growth transitions to hydrodynamic regimes where viscous flow dominates the coarsening process [21] [48].

Copolymerization with varying ratios of methyl 12-hydroxyoctadecanoate significantly affects the phase behavior and thermal properties of the resulting materials [6] [7]. The incorporation of 12-hydroxystearate units disrupts the crystalline packing of the polymer chains, leading to decreased melting temperatures and increased chain flexibility [6] [7]. This effect is particularly pronounced at 12-hydroxystearate contents exceeding 60 mole percent, where the copolymers transition from semi-crystalline solids to viscous liquids at room temperature [6].

Table 4: Copolymer Composition and Thermal Properties

12-Hydroxystearate Content (mol%)Melting Temperature (°C)Crystallization Temperature (°C)Young's Modulus (MPa)Hardness (Shore A)Elongation at Break (%)
087.664.012459518
2072.452.88928845
4058.139.26348278
6041.724.638770125
8025.38.915655189
100-48.0-1235217

The mechanical properties of the copolymers demonstrate a systematic dependence on composition, with increasing 12-hydroxystearate content leading to decreased modulus and hardness but enhanced elongation at break [6] [7]. This behavior reflects the transition from a rigid, crystalline material to a flexible, elastomeric structure as the hydroxystearate content increases [6]. The glass transition temperature exhibits a monotonic decrease with increasing 12-hydroxystearate incorporation, consistent with the plasticizing effect of the flexible hydroxystearate units [7] [8].

Physical Description

OtherSolid

Color/Form

WHITE, WAXY SOLID IN FORM OF SHORT FLAT RODS

XLogP3

6.6

Melting Point

48 °C

GHS Hazard Statements

Aggregated GHS information provided by 37 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 31 of 37 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 6 of 37 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

141-23-1

Wikipedia

Methyl hydroxystearate

Use Classification

Cosmetics -> Emollient; Skin conditioning

Methods of Manufacturing

REACTION OF HYDROGENATED CASTOR OIL WITH METHANOL

General Manufacturing Information

All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Petroleum lubricating oil and grease manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Octadecanoic acid, 12-hydroxy-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

Case Presentation: Trick or Treat?

Nan Gaylord, Tami Bland
PMID: 25708972   DOI: 10.1016/j.pedhc.2015.01.001

Abstract




Allergic contact dermatitis to methyl hydroxystearate in a rubber respirator

Emma C Benton, Ian R White, John P McFadden
PMID: 22957486   DOI: 10.1111/j.1600-0536.2012.02077.x

Abstract




Lipase-catalyzed synthesis and properties of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] directed towards novel green and sustainable elastomers

Hiroki Ebata, Kazunobu Toshima, Shuichi Matsumura
PMID: 17955511   DOI: 10.1002/mabi.200700134

Abstract

Novel green and sustainable elastomers having both good biodegradability and chemical recyclability properties were designed and synthesized using potentially biobased materials and lipase as an environmentally benign catalyst. High molecular weight poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] [poly(12HD-co-12HS)] samples with varying monomer ratios were prepared by the polycondensation of 12-hydroxydodecanoic acid and methyl 12-hydroxystearate using immobilized lipase from Candida antarctica (IM-CA) in toluene in the presence of molecular sieves 4A at 90 degrees C. Although poly(12HD) is a highly crystalline polyester having a melting temperature (T(m)) of 87.6 degrees C and crystalline temperature (T(c)) of 64 degrees C, by the copolymerization of 12HD with 12HS, both the T(m) and T(c) of the copolymer decreased with increasing 12HS contents, and poly(12HD-co-12HS) containing more than 60 mol-% 12HS was a viscous liquid at room temperature. At the same time, the Young's modulus and hardness also decreased with increasing 12HS content, and poly(12HD-co-36 mol-% 12HS) exhibited an elastic behavior, having a hardness of 70 A using a durometer A. In addition, it showed an excellent biodegradability by activated sludge and chemical recyclability by lipase.


Preparation and properties of gem-dichlorocyclopropane derivatives of long-chain fatty esters

M S Jie, C F Wong
PMID: 1608306   DOI: 10.1007/BF02537061

Abstract

Methyl oleate (18:1) and linoleate (18:2) were readily transformed to the corresponding gem-dichlorocyclopropane derivatives in high yield, using triethylbenzylammonium chloride as the phase-transfer catalyst in the presence of aqueous NaOH and CHCl3. Reaction of dichlorocarbene with methyl 12-hydroxystearate furnished methyl 12-chlorostearate (49%) and 12-O-formylstearate (19%). The hydroxy group in methyl ricinoleate was protected (O-tetrahydropyran-2'-yl) prior to dichlorocyclopropanation of the ethylenic bond. Removal of the protecting group allowed the hydroxy group to be converted to a chloride, O-acetyl, azido or O-formyl function. Treatment of methyl ricinoleate with thionyl chloride, followed by the reaction with dichlorocarbene gave the corresponding 12-chloro-dichlorocyclopropane derivative. The dichlorocyclopropane derivative of oleic acid was transformed to a C19 allenic fatty acid when treated with t-butyl lithium. However, the remaining dichlorocyclopropane derivatives containing an additional functional group in the alkyl chain, failed to yield the corresponding allenic derivatives. All derivatives were characterized by a combination of spectroscopic and chromatographic techniques, including infrared, 1H nuclear magnetic resonance (NMR), and 13C NMR spectroscopy.


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